2-Phenylpyrimidine-5-sulfonyl chloride chemical properties
2-Phenylpyrimidine-5-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 2-Phenylpyrimidine-5-sulfonyl Chloride: Properties, Reactivity, and Applications in Modern Synthesis
Executive Summary
2-Phenylpyrimidine-5-sulfonyl chloride is a bifunctional synthetic intermediate of significant interest to the fields of medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical properties, core reactivity, and applications, with a focus on its role in drug discovery. The molecule combines the well-established pyrimidine scaffold, a privileged structure in numerous pharmaceuticals, with a highly reactive sulfonyl chloride group. This combination makes it a powerful tool for generating diverse compound libraries and for the targeted covalent modification of biological macromolecules. The reactivity of the sulfonyl chloride can be finely tuned through electronic modifications to the pyrimidine ring, a feature that is critical for developing selective chemical probes and therapeutics. This document serves as a technical resource for researchers, outlining its synthetic utility, mechanistic behavior, and established protocols for its use.
Physicochemical and Structural Properties
2-Phenylpyrimidine-5-sulfonyl chloride belongs to the class of heteroaromatic sulfonyl halides. Its structure features a central pyrimidine ring substituted with a phenyl group at the C2 position and a sulfonyl chloride moiety at the C5 position. The electron-deficient nature of the pyrimidine ring, further accentuated by the potent electron-withdrawing sulfonyl chloride group, dictates the compound's electrophilic character.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | 2-Phenylpyrimidine-5-sulfonyl chloride |
| Molecular Formula | C₁₀H₇ClN₂O₂S |
| Molecular Weight | 254.70 g/mol |
| CAS Number | Data not readily available. The related analog, 2-chloro-pyrimidine-5-sulfonyl chloride, is CAS 98026-88-1. |
Table 2: Physical and Chemical Properties (Predicted and Inferred from Analogs)
| Property | Value/Description | Source/Basis |
| Appearance | Likely a white to yellow or beige solid. | Based on analogs like 2-chloropyrimidine-5-sulfonyl chloride. |
| Solubility | Expected to be soluble in common aprotic organic solvents (DCM, THF, Dioxane, Toluene) and reactive with protic solvents (water, alcohols). | General reactivity of sulfonyl chlorides. |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature) in a dry, inert atmosphere. It reacts with water. | Safety data for analogous sulfonyl chlorides. |
| Purity | Commercially available from various suppliers, typically at >95% or >98% purity. | Supplier information for related compounds. |
Core Reactivity and Mechanistic Insights
The chemical behavior of 2-phenylpyrimidine-5-sulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This sulfur center is rendered highly electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack.
Primary Reaction Pathways
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Sulfonamide Formation: This is the most common and synthetically valuable reaction. The compound reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key pharmacophore in numerous approved drugs.
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Sulfonate Ester Formation: In the presence of a base, alcohols will attack the sulfonyl chloride to yield sulfonate esters. This transformation is synthetically useful as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent nucleophilic substitution reactions.
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Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as the electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to produce diaryl sulfones.
Causality of Reactivity: The Role of the Pyrimidine Scaffold
The pyrimidine ring is not a passive scaffold; it actively modulates the reactivity of the attached sulfonyl chloride. Substituents on the pyrimidine ring can dramatically alter the reaction rates of nucleophilic substitution at the sulfur center. Research on a library of over 40 related 2-sulfonylpyrimidines demonstrated that reactivity could be predictably modulated across more than nine orders of magnitude.
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Electron-Withdrawing Groups (EWGs): EWGs on the pyrimidine ring enhance the electrophilicity of the sulfonyl sulfur, leading to significantly faster reaction rates.
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Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups like amines (-NH₂) or methoxy (-OMe) groups can decrease the electrophilicity to the point where reactivity is effectively switched off.
The 2-phenyl group on the title compound is considered a weakly activating group, allowing for fine-tuning of the reactivity profile. This inherent tunability is a key advantage for researchers designing molecules with specific kinetic properties, such as covalent inhibitors intended to react with a target protein at a controlled rate.
Applications in Drug Discovery and Chemical Biology
The unique combination of a tunable reactive group on a privileged heterocyclic scaffold makes 2-phenylpyrimidine-5-sulfonyl chloride a valuable building block in pharmaceutical research.
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Covalent Inhibitors: 2-Sulfonylpyrimidines have emerged as highly effective "warheads" for the chemoselective and metal-free S-arylation of cysteine residues in proteins. Cysteine is a relatively rare amino acid with a uniquely nucleophilic thiol side chain, making it an attractive target for achieving covalent modification with high specificity. By tuning the reactivity of the sulfonylpyrimidine core, researchers can design inhibitors that form a stable, covalent bond with a target cysteine at a desired rate, a strategy employed in modern covalent drug discovery.
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Kinase Inhibitors: The 2-phenylpyrimidine scaffold is a core component of numerous kinase inhibitors. Derivatives have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are important targets in non-small-cell lung cancer (NSCLC).
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Antifungal Agents: Researchers have designed and synthesized novel 2-phenylpyrimidine derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol in fungi. This work has led to the discovery of compounds with potent antifungal activity, superior in some cases to the clinical drug fluconazole.
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Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its use in developing apoptosis inhibitors and multi-target-directed ligands for the potential treatment of Alzheimer's disease.
Experimental Protocols
The protocols described below are generalized procedures that serve as a starting point. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Synthesis of a 2-Phenylpyrimidine-5-sulfonamide
This protocol describes a self-validating system for the reliable synthesis of sulfonamides from 2-phenylpyrimidine-5-sulfonyl chloride.
Materials:
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2-Phenylpyrimidine-5-sulfonyl chloride (1.0 eq)
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Desired primary or secondary amine (1.1 - 1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-phenylpyrimidine-5-sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).
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Reagent Addition: To the stirred solution, add the desired amine (1.1 eq).
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Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (e.g., TEA, 2.0 eq) dropwise. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
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Aqueous Work-up: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes excess acid and the salt of the base, ensuring a clean crude product.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid or oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-phenylpyrimidine-5-sulfonyl chloride is not widely available, data from analogous sulfonyl chlorides provide essential safety guidance.
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Hazards: The compound is expected to be corrosive. It is likely to cause severe skin burns and serious eye damage. It may also cause respiratory irritation upon inhalation. Sulfonyl chlorides can react violently with water, sometimes liberating toxic gas.
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a dry, cool, and well-ventilated place.
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Store under an inert atmosphere (e.g., Nitrogen or Argon) to protect from moisture.
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Keep away from incompatible materials such as water, strong bases, strong oxidizing agents, and alcohols.
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Conclusion
2-Phenylpyrimidine-5-sulfonyl chloride is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its primary utility lies in the reliable formation of sulfonamides and its application as a tunable covalent warhead for targeting cysteine residues in proteins. The ability to modulate its reactivity through synthetic modification of the core pyrimidine structure provides a sophisticated tool for chemists to control reaction kinetics and biological activity. A thorough understanding of its reactivity, handling requirements, and synthetic applications, as detailed in this guide, enables researchers to effectively leverage this powerful building block in the pursuit of novel therapeutics and chemical probes.
References
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Bar-Rog, V. V., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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Royal Society of Chemistry. (N.D.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (N.D.). C–H sulfonation of 2-phenyl pyridine with sulfonyl chloride. Available at: [Link]
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/
